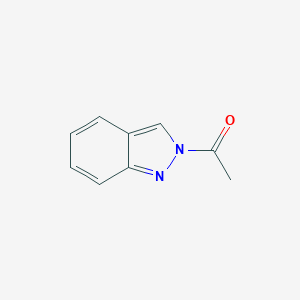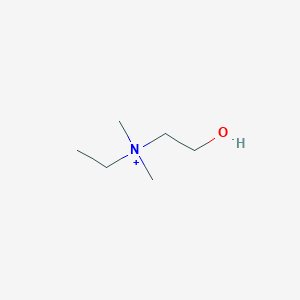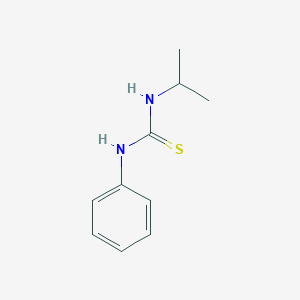
phenyl-(4-pyrrolidin-1-ylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
phenyl-(4-pyrrolidin-1-ylphenyl)diazene is an organic compound that features a pyrrolidine ring substituted with a phenylazo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(4-pyrrolidin-1-ylphenyl)diazene typically involves the reaction of pyrrolidine with 4-phenylazobenzene under specific conditions. One common method includes the use of a diazonium salt derived from aniline, which is then coupled with pyrrolidine to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: phenyl-(4-pyrrolidin-1-ylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aniline derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include aniline derivatives.
Substitution: Various substituted phenyl derivatives can be formed.
Aplicaciones Científicas De Investigación
phenyl-(4-pyrrolidin-1-ylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of phenyl-(4-pyrrolidin-1-ylphenyl)diazene involves its interaction with molecular targets through its azo and pyrrolidine groups. The azo group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(Phenylazo)aniline: Similar in structure but lacks the pyrrolidine ring.
1-(Phenylazo)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: phenyl-(4-pyrrolidin-1-ylphenyl)diazene is unique due to the combination of the pyrrolidine ring and the phenylazo group, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler azo compounds.
Propiedades
Número CAS |
10282-34-5 |
|---|---|
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
phenyl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Clave InChI |
BFIIGQJDJWMBPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Sinónimos |
4-N-pyrrolidinylazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)













